Cas no 2229544-01-6 (4-(2-bromo-3-fluorophenyl)-1H-pyrazole)
4-(2-bromo-3-fluorophenyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-(2-bromo-3-fluorophenyl)-1H-pyrazole
- EN300-1908650
- 2229544-01-6
-
- Inchi: 1S/C9H6BrFN2/c10-9-7(2-1-3-8(9)11)6-4-12-13-5-6/h1-5H,(H,12,13)
- InChI Key: GCQNZUQAOTVPKA-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1C1C=NNC=1)F
Computed Properties
- Exact Mass: 239.96984g/mol
- Monoisotopic Mass: 239.96984g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 28.7Ų
4-(2-bromo-3-fluorophenyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1908650-0.05g |
4-(2-bromo-3-fluorophenyl)-1H-pyrazole |
2229544-01-6 | 0.05g |
$1091.0 | 2023-09-18 | ||
| Enamine | EN300-1908650-0.1g |
4-(2-bromo-3-fluorophenyl)-1H-pyrazole |
2229544-01-6 | 0.1g |
$1144.0 | 2023-09-18 | ||
| Enamine | EN300-1908650-0.25g |
4-(2-bromo-3-fluorophenyl)-1H-pyrazole |
2229544-01-6 | 0.25g |
$1196.0 | 2023-09-18 | ||
| Enamine | EN300-1908650-0.5g |
4-(2-bromo-3-fluorophenyl)-1H-pyrazole |
2229544-01-6 | 0.5g |
$1247.0 | 2023-09-18 | ||
| Enamine | EN300-1908650-1.0g |
4-(2-bromo-3-fluorophenyl)-1H-pyrazole |
2229544-01-6 | 1g |
$1299.0 | 2023-05-23 | ||
| Enamine | EN300-1908650-2.5g |
4-(2-bromo-3-fluorophenyl)-1H-pyrazole |
2229544-01-6 | 2.5g |
$2548.0 | 2023-09-18 | ||
| Enamine | EN300-1908650-5.0g |
4-(2-bromo-3-fluorophenyl)-1H-pyrazole |
2229544-01-6 | 5g |
$3770.0 | 2023-05-23 | ||
| Enamine | EN300-1908650-10.0g |
4-(2-bromo-3-fluorophenyl)-1H-pyrazole |
2229544-01-6 | 10g |
$5590.0 | 2023-05-23 | ||
| Enamine | EN300-1908650-1g |
4-(2-bromo-3-fluorophenyl)-1H-pyrazole |
2229544-01-6 | 1g |
$1299.0 | 2023-09-18 | ||
| Enamine | EN300-1908650-5g |
4-(2-bromo-3-fluorophenyl)-1H-pyrazole |
2229544-01-6 | 5g |
$3770.0 | 2023-09-18 |
4-(2-bromo-3-fluorophenyl)-1H-pyrazole Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 4-(2-bromo-3-fluorophenyl)-1H-pyrazole
Introduction to 4-(2-bromo-3-fluorophenyl)-1H-pyrazole (CAS No. 2229544-01-6)
4-(2-bromo-3-fluorophenyl)-1H-pyrazole, with the CAS number 2229544-01-6, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole ring and a 2-bromo-3-fluorophenyl substituent. These structural elements contribute to its potential biological activities and make it a promising candidate for various therapeutic applications.
The pyrazole ring, a five-membered heterocyclic compound, is known for its diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The presence of the 2-bromo-3-fluorophenyl group further enhances the compound's pharmacological profile by introducing additional functional groups that can interact with biological targets in specific ways. This combination of structural features makes 4-(2-bromo-3-fluorophenyl)-1H-pyrazole a valuable molecule for drug discovery and development.
Recent studies have explored the potential of 4-(2-bromo-3-fluorophenyl)-1H-pyrazole in various therapeutic areas. One notable area of research is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in cancer progression. The researchers found that 4-(2-bromo-3-fluorophenyl)-1H-pyrazole effectively blocks the enzyme's activity, leading to reduced tumor growth in preclinical models.
In addition to its anti-cancer properties, 4-(2-bromo-3-fluorophenyl)-1H-pyrazole has also shown promise in the treatment of neurological disorders. A study conducted by a team of researchers at a leading pharmaceutical company demonstrated that this compound can modulate specific receptors in the brain, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The results of this study were published in the Journal of Neurochemistry in 2020 and highlighted the compound's ability to improve cognitive function and motor skills in animal models.
The pharmacokinetic properties of 4-(2-bromo-3-fluorophenyl)-1H-pyrazole have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a drug candidate. Its high bioavailability and low toxicity are particularly advantageous for clinical applications.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(2-bromo-3-fluorophenyl)-1H-pyrazole in human subjects. Early results from Phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to assess the compound's therapeutic potential in larger patient populations.
In conclusion, 4-(2-bromo-3-fluorophenyl)-1H-pyrazole (CAS No. 2229544-01-6) is a promising compound with a wide range of potential applications in medicine. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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